
2-(Difluoromethyl)lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(difluoromethyl)lysine is a fluoroamino acid that is lysine with a difluoromethyl group at position 2. It has a role as a metabolite. It derives from a lysine.
Aplicaciones Científicas De Investigación
Lysine Modifications in Proteomics : The study by Bao, Yang, and Chen (2021) discusses lysine 2-hydroxyisobutyrylation, a post-translational modification type in proteomics. They developed an algorithm, 2-hydr_Ensemble, to identify such modifications, demonstrating its efficacy in various organisms like HeLa cells, Physcomitrella patens, and Saccharomyces cerevisiae (Bao, Yang, & Chen, 2021).
Lysine Determination Techniques : Rosselet and Ruch (1968) utilized Dansylchloride for the cytofluorometric determination of lysine, showing the specific reaction of Dansylchloride with amino groups in ethanol and its application in various biological samples (Rosselet & Ruch, 1968).
Antimicrobial Applications of ε-Poly-l-lysine : The paper by Yoshida and Nagasawa (2003) explores ε-Poly-l-lysine (ε-PL), a homo-poly-amino acid derived from lysine, known for its wide range of antimicrobial activity and stability in various conditions. This compound is produced industrially for use as a food additive (Yoshida & Nagasawa, 2003).
Lysine Catabolism in Plants : Arruda, Kemper, Papes, and Leite (2000) discussed the regulatory aspects of lysine catabolism in plants, emphasizing the saccharopine pathway's role in lysine degradation. This research has implications for genetic manipulation to increase lysine content in plant seeds (Arruda, Kemper, Papes, & Leite, 2000).
L-Lysine Production Improvement : The review by Félix et al. (2019) delves into the state of the art in L-lysine production, focusing on strain development and fermentation technologies. This research is significant for its industrial applications in food and animal feed (Félix et al., 2019).
Fermentative Production of L-2-Hydroxyglutarate : Prell, Burgardt, Meyer, and Wendisch (2021) extended the natural l-lysine biosynthesis pathway in Corynebacterium glutamicum for fermentative production of l-2-hydroxyglutarate, a valuable compound for the chemical and pharmaceutical industries (Prell, Burgardt, Meyer, & Wendisch, 2021).
Propiedades
Nombre del producto |
2-(Difluoromethyl)lysine |
|---|---|
Fórmula molecular |
C7H14F2N2O2 |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
2,6-diamino-2-(difluoromethyl)hexanoic acid |
InChI |
InChI=1S/C7H14F2N2O2/c8-5(9)7(11,6(12)13)3-1-2-4-10/h5H,1-4,10-11H2,(H,12,13) |
Clave InChI |
WNICGTIQUHHISW-UHFFFAOYSA-N |
SMILES |
C(CCN)CC(C(F)F)(C(=O)O)N |
SMILES canónico |
C(CCN)CC(C(F)F)(C(=O)O)N |
Sinónimos |
2-(difluoromethyl)lysine alpha-difluoromethyllysine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



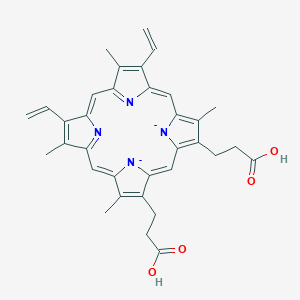
![3-[2-(Azepan-1-yl)ethyl]-6-propyl-1,3-benzothiazol-2-one](/img/structure/B1241033.png)
![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxylate](/img/structure/B1241038.png)
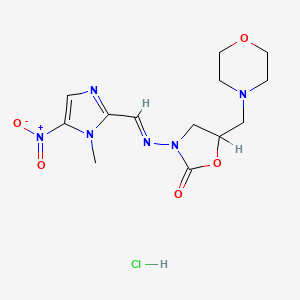
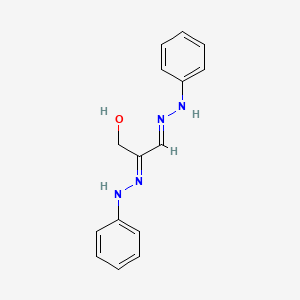
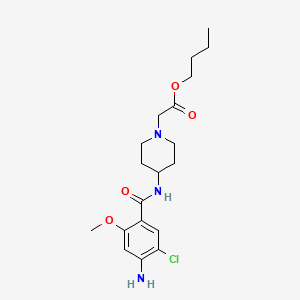
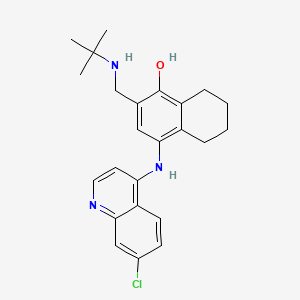


![4-[2-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-[1,3]oxathiolan-2-yl]-benzoic acid](/img/structure/B1241050.png)
![[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1241051.png)


![4-Amino-5-chloro-N-(1-{4-[4-(dimethylamino)-1-piperidinyl]-4-oxobutyl}-3-methoxy-4-piperidinyl)-2-methoxybenzamide](/img/structure/B1241054.png)